molecular formula C12H13N3O2S B11787544 5-(Methylsulfonyl)-4-(o-tolyl)pyrimidin-2-amine

5-(Methylsulfonyl)-4-(o-tolyl)pyrimidin-2-amine

Cat. No.: B11787544
M. Wt: 263.32 g/mol
InChI Key: PBAXPODTGGOIBC-UHFFFAOYSA-N
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Description

5-(Methylsulfonyl)-4-(o-tolyl)pyrimidin-2-amine is a chemical compound that belongs to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Methylsulfonyl)-4-(o-tolyl)pyrimidin-2-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.

    Introduction of the Methylsulfonyl Group: The methylsulfonyl group can be introduced via sulfonylation using reagents such as methylsulfonyl chloride in the presence of a base like triethylamine.

    Attachment of the o-Tolyl Group: The o-tolyl group can be attached through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using an o-tolylboronic acid and a suitable palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(Methylsulfonyl)-4-(o-tolyl)pyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and bases (e.g., sodium hydroxide) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

5-(Methylsulfonyl)-4-(o-tolyl)pyrimidin-2-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-(Methylsulfonyl)-4-(o-tolyl)pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    4-(o-Tolyl)pyrimidin-2-amine: Lacks the methylsulfonyl group, resulting in different chemical properties and applications.

    5-(Methylsulfonyl)pyrimidin-2-amine:

    5-(Methylsulfonyl)-4-phenylpyrimidin-2-amine: Contains a phenyl group instead of an o-tolyl group, which can affect its chemical behavior and applications.

Uniqueness

5-(Methylsulfonyl)-4-(o-tolyl)pyrimidin-2-amine is unique due to the presence of both the methylsulfonyl and o-tolyl groups, which confer distinct chemical properties and potential applications. Its combination of functional groups allows for versatile reactivity and the ability to participate in a wide range of chemical reactions, making it valuable in various fields of research and industry.

Biological Activity

5-(Methylsulfonyl)-4-(o-tolyl)pyrimidin-2-amine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This compound exhibits a unique structural configuration that may contribute to its interactions with various biological targets, including enzymes and cancer cells.

Chemical Structure and Properties

The molecular formula for this compound is C13H15N3O2S, with a molecular weight of approximately 279.34 g/mol. The compound features a pyrimidine ring substituted with a methylsulfonyl group and an ortho-tolyl moiety, which enhances its solubility and reactivity.

1. Anti-inflammatory Properties

Research indicates that compounds similar to this compound have been investigated for their ability to inhibit cyclooxygenase-2 (COX-2), an enzyme associated with inflammation and pain. A study demonstrated that derivatives containing methylsulfonyl groups exhibited significant COX-2 inhibition, with some compounds showing IC50 values lower than that of celecoxib, a known COX-2 inhibitor .

CompoundIC50 (μM)Reference
This compoundTBD
Celecoxib0.06

2. Anticancer Activity

In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have been reported to induce significant cell death in MCF-7 breast cancer cells, with IC50 values indicating effective inhibition of cell viability .

CompoundCell LineIC50 (μM)Reference
This compoundMCF-7TBD
OlaparibMCF-10A57.3

The mechanism by which this compound exerts its biological effects may involve the inhibition of key enzymes such as PARP1, which plays a critical role in DNA repair mechanisms within cancer cells. Compounds structurally related to this pyrimidine derivative have shown to inhibit PARP1 activity, enhancing apoptosis in cancerous cells .

Case Studies

Several studies have explored the biological activity of similar compounds:

  • COX-2 Inhibition : A study synthesized various benzo[4,5]imidazo[1,2-a]pyrimidine derivatives and evaluated their COX-2 inhibitory effects. The results indicated that the incorporation of methylsulfonyl groups significantly enhanced COX-2 selectivity and potency .
  • Cytotoxicity in Cancer Cells : Another investigation focused on the antiproliferative effects of thiouracil amides on MCF-7 cells, revealing that certain derivatives induced cell viability loss comparable to established chemotherapeutics like Olaparib .

Properties

Molecular Formula

C12H13N3O2S

Molecular Weight

263.32 g/mol

IUPAC Name

4-(2-methylphenyl)-5-methylsulfonylpyrimidin-2-amine

InChI

InChI=1S/C12H13N3O2S/c1-8-5-3-4-6-9(8)11-10(18(2,16)17)7-14-12(13)15-11/h3-7H,1-2H3,(H2,13,14,15)

InChI Key

PBAXPODTGGOIBC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=NC(=NC=C2S(=O)(=O)C)N

Origin of Product

United States

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